N-pentylpyridine-3-carboxamide
Overview
Description
N-pentylpyridine-3-carboxamide is an organic compound that belongs to the class of pyridine carboxamides. This compound is characterized by a pyridine ring substituted with a carboxamide group at the 3-position and a pentyl group at the nitrogen atom. Pyridine carboxamides are known for their diverse applications in medicinal chemistry, agrochemicals, and material science.
Scientific Research Applications
N-pentylpyridine-3-carboxamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of agrochemicals and as a ligand in coordination chemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-pentylpyridine-3-carboxamide typically involves the reaction of pyridine-3-carboxylic acid with pentylamine. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond. The reaction is usually performed in an organic solvent like dichloromethane at room temperature.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, improved yields, and reduced production costs. The use of automated systems also ensures consistent product quality.
Chemical Reactions Analysis
Types of Reactions: N-pentylpyridine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form N-pentylpyridine-3-carboxylic acid.
Reduction: Reduction of the carboxamide group can yield N-pentylpyridine-3-methylamine.
Substitution: The pyridine ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts such as iron(III) chloride (FeCl₃) or aluminum chloride (AlCl₃).
Major Products Formed:
Oxidation: N-pentylpyridine-3-carboxylic acid.
Reduction: N-pentylpyridine-3-methylamine.
Substitution: Various substituted pyridine derivatives depending on the electrophile used.
Mechanism of Action
The mechanism of action of N-pentylpyridine-3-carboxamide involves its interaction with specific molecular targets. The compound can act as a ligand, binding to metal ions and forming coordination complexes. These complexes can exhibit various biological activities, such as enzyme inhibition or receptor modulation. The exact pathways and targets depend on the specific application and the nature of the metal ion involved.
Comparison with Similar Compounds
Pyridine-3-carboxamide: Lacks the pentyl group, making it less hydrophobic.
N-methylpyridine-3-carboxamide: Contains a methyl group instead of a pentyl group, resulting in different physical and chemical properties.
N-ethylpyridine-3-carboxamide: Similar to N-pentylpyridine-3-carboxamide but with an ethyl group, leading to variations in reactivity and solubility.
Uniqueness: this compound is unique due to its longer alkyl chain, which enhances its hydrophobicity and affects its interaction with biological membranes and proteins. This property can influence its biological activity and make it suitable for specific applications where increased hydrophobicity is advantageous.
Properties
IUPAC Name |
N-pentylpyridine-3-carboxamide | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16N2O/c1-2-3-4-8-13-11(14)10-6-5-7-12-9-10/h5-7,9H,2-4,8H2,1H3,(H,13,14) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JDCDOJMYHQCEQZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=CN=CC=C1 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
192.26 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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